REACTION_SMILES
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[Br:16][CH2:17][C:18]([O-:19])=[O:20].[CH2:21]([CH3:22])[O:23][C:24]([CH2:25][O:26][c:27]1[c:28]([F:34])[cH:29][cH:30][cH:31][c:32]1[F:33])=[O:35].[CH3:38][C:39](=[O:40])[CH3:41].[CH3:42][CH2:43][OH:44].[F:1][c:2]1[cH:3][cH:4][cH:5][c:6]([F:7])[c:8]1[OH:9].[K+:10].[K+:11].[Na+:37].[O-:12][C:13]([O-:14])=[O:15].[OH-:36].[OH2:45]>>[O:23]=[C:24]([CH2:25][O:26][c:27]1[c:28]([F:34])[cH:29][cH:30][cH:31][c:32]1[F:33])[OH:35]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
|
reactant
|
Smiles
|
O=C([O-])CBr
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
CCOC(=O)COc1c(F)cccc1F
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
|
reactant
|
Smiles
|
CC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Oc1c(F)cccc1F
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(O)COc1c(F)cccc1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |